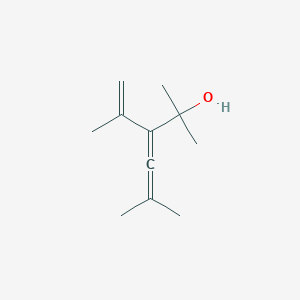
3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-ol, also known as geranylacetone, is an organic compound that belongs to the family of terpenes. It is a colorless liquid with a floral odor and is widely used in the fragrance and flavor industry. In recent years, there has been growing interest in the scientific community regarding the potential applications of geranylacetone in various fields, including medicine, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne is not fully understood. It is believed to exert its pharmacological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and cell signaling pathways. Geranylacetone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Geranylacetone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration. Geranylacetone has also been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Geranylacetone has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity and yield when synthesized using the condensation of acetylacetone with geraniol. However, 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne. One area of interest is the development of new drugs based on 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne for the treatment of various diseases, including neurodegenerative diseases and infections. Another area of interest is the development of new methods for the synthesis of 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne with higher purity and yield. Additionally, further research is needed to fully understand the mechanisms of action of 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne and its potential toxicity at high concentrations.
Méthodes De Synthèse
Geranylacetone can be synthesized through various methods, including the condensation of acetylacetone with geraniol, the dehydration of geraniol with sulfuric acid, and the oxidation of geraniol with potassium permanganate. The most commonly used method is the condensation of acetylacetone with geraniol, which yields 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne with high purity and yield.
Applications De Recherche Scientifique
Geranylacetone has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Geranylacetone has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
15448-75-6 |
|---|---|
Nom du produit |
3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-ol |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-8(2)7-10(9(3)4)11(5,6)12/h12H,3H2,1-2,4-6H3 |
Clé InChI |
OOYJYXZAXCOHEW-UHFFFAOYSA-N |
SMILES |
CC(=C=C(C(=C)C)C(C)(C)O)C |
SMILES canonique |
CC(=C=C(C(=C)C)C(C)(C)O)C |
Synonymes |
3-(1-Methylethenyl)-2,5-dimethyl-3,4-hexadien-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





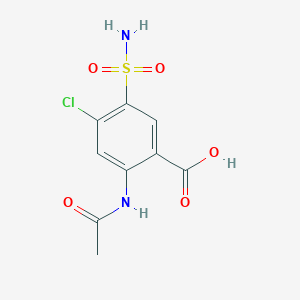
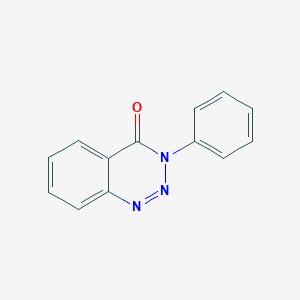
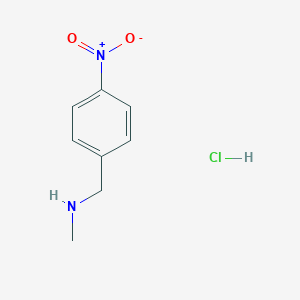
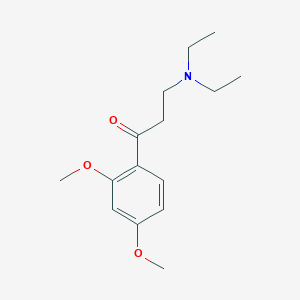
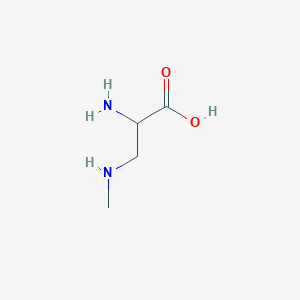
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)



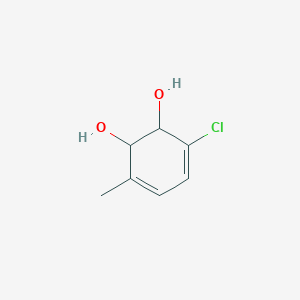
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)
